molecular formula C18H14N2O3 B2830327 N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide CAS No. 683231-90-5

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide

Cat. No.: B2830327
CAS No.: 683231-90-5
M. Wt: 306.321
InChI Key: CSSCUKHNQPLVPF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be catalyzed by acids or bases, depending on the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reagents and solvents used are sourced from reputable suppliers to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted aromatic compounds .

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide can be compared with other isoindoline derivatives, such as:

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

These compounds share a similar isoindoline core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSCUKHNQPLVPF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.